6-(Thiophen-3-yl)-1H-indole
Overview
Description
6-(Thiophen-3-yl)-1H-indole is a heterocyclic compound that combines the structural features of both thiophene and indole Thiophene is a five-membered ring containing sulfur, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
Thiophene derivatives, which include 6-(thiophen-3-yl)-1h-indole, have been reported to exhibit a variety of pharmacological properties . These properties suggest that the compound may interact with multiple targets, including those involved in inflammation, microbial infections, hypertension, and cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiophene derivatives have been shown to inhibit DNA synthesis and induce apoptosis, which could explain their anticancer activity .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected . For example, the induction of apoptosis suggests that pathways related to cell death and survival may be influenced .
Result of Action
Based on the reported activities of thiophene derivatives, it can be inferred that the compound may have anti-inflammatory, antimicrobial, antihypertensive, and anticancer effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiophen-3-yl)-1H-indole typically involves the formation of the indole ring followed by the introduction of the thiophene moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The thiophene ring can then be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Thiophen-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, and sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the indole ring can produce indoline derivatives.
Scientific Research Applications
6-(Thiophen-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)-1H-indole: Similar structure but with the thiophene ring attached at a different position.
5-(Thiophen-2-yl)-1H-indole: Another positional isomer with the thiophene ring at the 5-position.
6-(Furan-3-yl)-1H-indole: Similar structure with a furan ring instead of thiophene.
Uniqueness
6-(Thiophen-3-yl)-1H-indole is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and biological activity. The combination of the electron-rich thiophene ring and the versatile indole scaffold makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-thiophen-3-yl-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXVPHCNHBCOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673164 | |
Record name | 6-(Thiophen-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865376-76-7 | |
Record name | 6-(Thiophen-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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